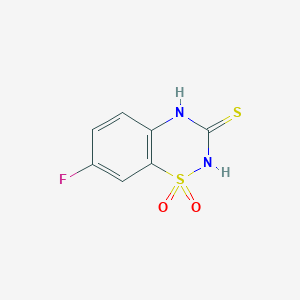

7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃): The aromatic protons resonate as a doublet (δ 7.45–7.55 ppm, J = 8.5 Hz) due to coupling with fluorine. A broad singlet at δ 12.1 ppm corresponds to the NH group.

- ¹³C NMR : Key signals include C3 (δ 178.2 ppm, C=S), C7 (δ 162.1 ppm, C-F), and sulfone carbons (δ 125.8–130.4 ppm).

- ¹⁹F NMR : A singlet at δ -112.5 ppm confirms the fluorine’s electronic environment.

Infrared (IR) Spectroscopy

Prominent peaks include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits λₘₐₐ at 265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* and n→π* transitions in the conjugated system.

Mass Spectrometry

The molecular ion peak appears at m/z 232.26 (C₇H₅FN₂O₂S₂⁺). Fragmentation pathways include loss of SO₂ (m/z 176.08) and HF (m/z 212.15).

Thermodynamic Properties and Solubility Behavior

Thermodynamic Stability

Solubility

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| DMF | 32.7 |

| Methanol | 8.9 |

This behavior arises from its sulfone and thione groups, which enhance dipole interactions but limit hydrophilicity.

Properties

IUPAC Name |

7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPMQXISVAMENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)S(=O)(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide typically involves the introduction of a fluorine atom into the benzothiadiazine ring. Common synthetic routes may include:

Nucleophilic substitution reactions: Using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Cyclization reactions: Starting from appropriate precursors that can form the benzothiadiazine ring under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or other positions on the ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Fluorinating agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Thiols.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that 7-fluoro-2H-1,2,4-benzothiadiazine derivatives can inhibit the growth of various bacterial and fungal strains. For instance, certain substituted forms have demonstrated efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for developing new antibacterial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Several studies have indicated that benzothiadiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Inflammation-related diseases are a significant health concern, and compounds like 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide have shown promise in reducing inflammatory responses. Experimental models suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Fungicidal Activity

The antifungal properties of benzothiadiazine derivatives extend to agricultural applications. Research has demonstrated that these compounds can effectively control fungal pathogens affecting crops, thereby improving yield and quality. For example, they have been tested against Aspergillus niger and Fusarium oxysporum, showing substantial mycelial growth inhibition at low concentrations .

Herbicidal Potential

Emerging research suggests that the structural features of 7-fluoro-2H-1,2,4-benzothiadiazine derivatives may also confer herbicidal properties. Compounds with similar structures have been evaluated for their ability to inhibit weed growth without adversely affecting crop plants .

Photostable Dyes

Due to its unique chemical structure, this compound has potential applications as a photostable dye in various industrial processes. Its stability under UV light makes it suitable for use in coatings and plastics where color retention is crucial .

Polymer Additives

The compound's properties may enhance the performance of polymers by improving thermal stability and mechanical strength when incorporated into polymer matrices .

Case Studies

Mechanism of Action

The mechanism of action of 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pharmacological Activities

Structure-Activity Relationship (SAR) Insights

- Fluorine at C7 : The 7-fluoro substitution in benzothiadiazines enhances CNS penetration and receptor binding, as seen in AMPA receptor modulators .

- N4 Substitutions : Cyclopropyl or ethyl groups at N4 improve metabolic stability and oral bioavailability .

- Electron-Withdrawing Groups : CF₃ or sulfonamide groups at C6/C7 increase target affinity but may reduce solubility .

Biological Activity

7-Fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a fluorine atom at the 7-position and a thione group at the 3-position, contributes to its reactivity and potential therapeutic applications. The molecular formula is C₇H₅FN₂O₂S, with a molecular weight of approximately 232.26 g/mol.

The compound exhibits various chemical properties due to its functional groups. Key reactions include:

- Nucleophilic Substitution : Utilizes agents like N-fluorobenzenesulfonimide (NFSI) for fluorination.

- Cyclization Reactions : Forms the benzothiadiazine ring from appropriate precursors.

- Oxidation and Reduction : Can be converted to sulfoxides or thiols using oxidizing and reducing agents, respectively .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may inhibit mitochondrial respiratory complex II (CII), which is crucial in cancer metabolism. In particular, derivatives of this compound have shown selective cytotoxicity against cancer cells such as prostate cancer and triple-negative breast cancer (TNBC) cells .

Case Study: Inhibition of Complex II

A study demonstrated a significant increase in CII inhibition compared to known compounds like diazoxide. The compound exhibited a cytotoxic effect on TNBC cells with a notable selectivity over non-malignant cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thiazine derivatives have shown effectiveness against various pathogens, suggesting that this compound may possess similar activities .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways essential for cell survival and proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | C₇H₅N₂O₂S | Lacks fluorine; similar biological activity |

| Benzothiadiazine Derivative | C₇H₈N₂O₂S | Different substituents; used in similar applications |

| Thiadiazole Compound | C₄H₄N₂S | Simpler structure; known for antimicrobial properties |

The presence of the fluorine atom in this compound enhances its biological activities compared to these similar compounds.

Q & A

Basic Question: What are the recommended synthetic routes for 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzothiadiazine derivatives typically involves multi-step reactions starting from fluorinated precursors. For example:

- Step 1: Condensation of fluorinated aniline derivatives with thiosemicarbazide to form the thiadiazine core.

- Step 2: Oxidation with hydrogen peroxide or other oxidizing agents to introduce the 1,1-dioxide moiety .

- Optimization: Reaction yields can be improved using catalysts (e.g., p-toluenesulfonic acid) and polar aprotic solvents like DMF or DMSO. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) may reduce reaction times and improve regioselectivity .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks to confirm the fluorine substituent’s position (e.g., ¹⁹F NMR δ ~ -110 ppm for aromatic fluorine) and thione sulfur .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns for sulfur/fluorine .

- HPLC-PDA: Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95% recommended for biological assays) .

Advanced Question: How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine at position 7 enhances electrophilic aromatic substitution (EAS) at adjacent positions. For example:

- Nitration: Fluorine directs incoming NO₂⁺ to positions 5 or 8 due to meta-directing effects.

- Thione Reactivity: The thione group (C=S) undergoes nucleophilic addition with amines or Grignard reagents, forming thioethers or sulfides .

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs using UV-Vis spectroscopy to quantify electronic effects .

Advanced Question: What strategies resolve contradictions in reported biological activity data for benzothiadiazine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replacing fluorine with chlorine) to isolate contributions to bioactivity .

- Assay Validation: Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding modes in target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .

Basic Question: How can researchers safely handle this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .

- Waste Disposal: Quench reactive intermediates (e.g., thiols) with aqueous NaHCO₃ before disposal .

Advanced Question: What green chemistry approaches are applicable to its synthesis?

Methodological Answer:

- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalysis: Employ immobilized enzymes (e.g., lipases) for regioselective oxidation steps .

- Microwave Synthesis: Reduce energy consumption by 40–60% compared to conventional heating .

Basic Question: What are the key stability concerns for this compound under storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thione group.

- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the 1,1-dioxide moiety .

- Long-Term Stability: Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .

Advanced Question: How can computational methods predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module .

Basic Question: What are the common impurities observed during synthesis, and how are they characterized?

Methodological Answer:

- Byproducts: Over-oxidation products (e.g., sulfones) or dimerization adducts.

- Characterization: LC-MS/MS with MRM transitions to identify trace impurities (<0.1%) .

Advanced Question: How does fluorination impact the compound’s solid-state properties (e.g., crystallinity)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.